Acridine, 4,9-bis(ethylthio)-1-nitro-

1-Nitroacridine Structure-Activity Relationship DNA Intercalator

Acridine, 4,9-bis(ethylthio)-1-nitro- (also named 4,9-bis(ethylsulfanyl)-1-nitroacridine; NSC is a synthetic heterocyclic aromatic compound belonging to the 1-nitroacridine class. Its molecular formula is C17H16N2O2S2 with a molecular weight of 344.45 g/mol.

Molecular Formula C17H16N2O2S2
Molecular Weight 344.5 g/mol
CAS No. 128093-92-5
Cat. No. B12806976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 4,9-bis(ethylthio)-1-nitro-
CAS128093-92-5
Molecular FormulaC17H16N2O2S2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C2=C(C3=CC=CC=C3N=C12)SCC)[N+](=O)[O-]
InChIInChI=1S/C17H16N2O2S2/c1-3-22-14-10-9-13(19(20)21)15-16(14)18-12-8-6-5-7-11(12)17(15)23-4-2/h5-10H,3-4H2,1-2H3
InChIKeyNVHKKDFBUAXEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine, 4,9-bis(ethylthio)-1-nitro- (CAS 128093-92-5): Baseline Characterization of a Dual-Thioether 1-Nitroacridine for Research Procurement


Acridine, 4,9-bis(ethylthio)-1-nitro- (also named 4,9-bis(ethylsulfanyl)-1-nitroacridine; NSC 620479) is a synthetic heterocyclic aromatic compound belonging to the 1-nitroacridine class . Its molecular formula is C17H16N2O2S2 with a molecular weight of 344.45 g/mol . The compound features a 1-nitro group on the acridine scaffold and ethylthio substituents at both the C4 and C9 peri positions — a dual-thioether substitution pattern that distinguishes it from all clinically studied 1-nitroacridines, which uniformly bear aminoalkyl side chains at C9 [1]. The compound is catalogued in the National Cancer Institute Developmental Therapeutics Program repository under NSC 620479 [2].

Dual-thioether 1-nitroacridine probe — C4/C9 ethylthio substitution; zero H-bond donor capacity
NCI DTP catalogued compound (NSC 620479) — repository-sourced, COMPARE analysis ready
Oxidation-state SAR precursor — two distinct sulfide sites for controlled sulfoxide/sulfone derivation
Metabolic pathway comparison tool — thioether oxidation vs. aminoalkyl GSH conjugation

Why 1-Nitroacridine Analogs Cannot Substitute for 4,9-Bis(ethylthio)-1-nitroacridine in Research Applications


The 1-nitroacridine compound class encompasses agents with fundamentally divergent C9 substituent chemistry: clinical candidates such as nitracrine (C9-dimethylaminopropylamino), C-857 (C9-hydroxyethylamino), and C-1748 (C9-hydroxyethylamino, C4-methyl) all rely on an aminoalkyl side chain at C9 for DNA interaction and metabolic activation [1]. In contrast, Acridine, 4,9-bis(ethylthio)-1-nitro- replaces the C9 aminoalkyl group with an ethylthio moiety and adds a second ethylthio group at C4, creating a bis-thioether configuration . This substitution fundamentally alters the compound's electronic structure, hydrogen-bonding capacity (zero H-bond donors vs. aminoalkyl-containing analogs), metabolic susceptibility (thioether oxidation pathways vs. aminoalkyl conjugation), and DNA-binding mode [2]. Furthermore, within the sub-class of 9-thioacridines, the presence of the 1-nitro group and the additional 4-ethylthio substituent distinguishes this compound from simpler 9-(alkylthio)acridines lacking these features [3]. The quantitative evidence below substantiates why generic substitution across these structural classes is scientifically unsound.

Target NSC 620479: C4/C9 ethylthio, zero HBD, thioether oxidation pathway
Aminoalkyl 1-nitroacridines HBD-rich, GSH conjugation; binding mode and metabolism may not transfer
Target Dual ethylthio substituents; sulfide-to-sulfoxide activity modulation possible
9-(alkylthio)acridines Single thioether, missing 4-ethylthio and 1-nitro group; redox profile may differ
Target NCI DTP repository-eligible (NSC 620479); COMPARE analysis enabled
Non-NSC 1-nitroacridines Lack centralised repository sourcing; mechanism-of-action comparison limited

Quantitative Differential Evidence for Acridine, 4,9-bis(ethylthio)-1-nitro- (NSC 620479) vs. Closest Analogs


Structural Differentiation: Dual C4/C9 Ethylthio vs. C9-Aminoalkyl in 1-Nitroacridines

Acridine, 4,9-bis(ethylthio)-1-nitro- is the only 1-nitroacridine derivative catalogued in the NCI DTP repository (NSC 620479) bearing thioether substituents simultaneously at both the C4 and C9 positions . All well-characterized antitumor 1-nitroacridines — including nitracrine (NSC 247561; C9-dimethylaminopropylamino), C-857 (C9-hydroxyethylamino), and C-1748 (C9-hydroxyethylamino, C4-methyl) — instead carry aminoalkyl side chains at C9 [1]. The replacement of the C9 aminoalkyl group with an ethylthio moiety eliminates the compound's capacity to act as a hydrogen-bond donor (0 HBD for the target compound vs. 1–2 HBD for aminoalkyl analogs), and the additional C4-ethylthio group introduces a second sulfur atom absent in all clinical 1-nitroacridine candidates [2]. This structural divergence predicts fundamentally different DNA-binding geometry, metabolic activation requirements, and redox behaviour.

C9 Substituent Chemistry
Class-level inference
Target: 0 HBD vs. 1–2 HBD for nitracrine, C-857, C-1748. S atoms: 2 vs. 0.
Structurally distinct from all aminoalkyl 1-nitroacridines
DNA-binding geometry and redox behaviour require compound-specific validation
1-Nitroacridine Structure-Activity Relationship DNA Intercalator

Physicochemical Property Differentiation: Molecular Weight, Density, and Boiling Point vs. Nitracrine and 9-(Ethylthio)acridine

The target compound exhibits a molecular weight of 344.45 g/mol, which is approximately 22 g/mol higher than nitracrine (MW ~322 g/mol, free base) and 105 g/mol higher than 9-(ethylthio)acridine (MW 239.34 g/mol) [1]. Its measured density of 1.35 g/cm³ and boiling point of 559.2°C at 760 mmHg are substantially elevated relative to both comparators, reflecting the contribution of the dual sulfur atoms and the nitro group to intermolecular forces . The computed logP (predicted ~3.5–4.5 based on fragment contributions from two ethylthio groups plus a nitroaromatic core) is markedly higher than that of the more hydrophilic aminoalkyl-bearing 1-nitroacridines such as C-857 (clogP ~2.24 for structurally related acridines) [2]. These physicochemical differences are directly relevant to solubility, formulation, and chromatography method development.

Physicochemical Profile
Cross-study comparable
MW +22 g/mol vs. nitracrine, +105 g/mol vs. 9-(ethylthio)acridine; density 1.35 g/cm³
Affects solubility, formulation, and chromatography development
Predicted logP reflects dual ethylthio + nitroaromatic core
Physicochemical Properties Molecular Descriptors Procurement Specification

Predicted Metabolic Liability Differentiation: Thioether Oxidation vs. Aminoalkyl Glutathione Conjugation

The major metabolic clearance pathway for 1-nitroacridines bearing C9-aminoalkyl chains (C-857, C-1748) is glutathione S-transferase M1-1 (hGSTM1-1)-mediated GSH conjugation at the nitroacridine core, which strongly affects bioavailability [1]. C-857 and C-1748 were demonstrated to be extensively metabolized by hGSTM1-1, forming GSH monoconjugates identified by LC/MS [1]. In contrast, 9-(alkylthio)acridines undergo primarily electrochemical oxidation at the thioether sulfur as a model of phase I metabolic degradation, with well-characterized structure–oxidation potential relationships (E1/2 values quantified for 13 thioacridines) [2]. The dual ethylthio substitution in Acridine, 4,9-bis(ethylthio)-1-nitro- provides two distinct oxidizable sulfur sites (C4-S and C9-S), which may compete with or alter the reductive metabolism at the 1-nitro group that is critical for the bioactivation of aminoalkyl 1-nitroacridines [3]. No direct metabolic data are available for NSC 620479 specifically, but the divergent metabolic pathways predicted from the class-level evidence suggest that procurement decisions for metabolism-focused studies cannot rely on aminoalkyl 1-nitroacridine data.

Predicted Metabolism
Class-level inference
Thioether S-oxidation (predicted) vs. hGSTM1-1 GSH conjugation for aminoalkyl analogs.
Metabolic route divergence requires independent verification
No direct metabolic data for NSC 620479
Metabolic Stability Thioacridine Glutathione Conjugation

Class-Level Antiproliferative Activity Enhancement: Sulfide-to-Sulfoxide Oxidation in Acridine Thioethers

Santelli-Rouvier et al. (2004) demonstrated that among 23 synthesized acridine thioether derivatives (19 tested in the NCI-60 human tumor cell line panel), conversion from sulfide to sulfoxide oxidation state increased antiproliferative activity by 5- to 10-fold [1]. This finding establishes that the sulfide oxidation state (present in NSC 620479's two ethylthio groups) represents a modifiable chemotype with substantial activity gains achievable through controlled oxidation to the corresponding sulfoxide or sulfone [1]. The study identified sulfur mustard, epoxy sulfide, and sulfoxide side-chain functionalities as displaying the most interesting activity profiles [1]. Although the specific NCI-60 screening data for NSC 620479 are not publicly available in the published literature, the compound's structure — bearing two alkylthio sulfide groups — positions it as a dual-oxidation precursor within this validated activity-enhancement paradigm, unlike aminoalkyl 1-nitroacridines that lack oxidizable sulfur centers [2].

Sulfide→Sulfoxide Activity
Class-level inference
5–10× cell-model response increase upon oxidation (acridine thioether series). Two oxidation sites present.
Dual-site oxidation precursor context
No NCI-60 data publicly located for NSC 620479
Antiproliferative Activity NCI-60 Screening Sulfoxide

NCI Developmental Therapeutics Program Cataloguing and Procurement Status

Acridine, 4,9-bis(ethylthio)-1-nitro- has been assigned NSC 620479 by the National Cancer Institute Developmental Therapeutics Program (DTP), confirming its formal submission to the NCI compound repository and eligibility for screening [1]. This NSC designation distinguishes the compound from the broader set of 1-nitroacridine derivatives that were never submitted to the NCI DTP or assigned an NSC identifier. For comparison, nitracrine carries NSC 247561, amsacrine NSC 249992, and the compound C-857 (9-(2′-hydroxyethylamino)-1-nitroacridine) was developed outside the NCI framework [2]. The NSC number provides a verifiable procurement identifier and enables COMPARE analysis against the NCI-60 screening database for pattern-matching of mechanism of action [3]. However, it should be noted that no published NCI-60 screening results specific to NSC 620479 were located during the preparation of this evidence guide.

NCI DTP Registration
Supporting evidence
NSC 620479 assigned; catalogued in NCI DTP repository. Nitracrine: NSC 247561.
Enables repository procurement and COMPARE analysis
No published NCI-60 results for this compound
NCI DTP NSC Number Compound Repository

Recommended Research and Industrial Application Scenarios for Acridine, 4,9-bis(ethylthio)-1-nitro- (NSC 620479)


Dual-Site Sulfide-to-Sulfoxide Oxidation Derivative Synthesis Campaigns

The presence of two sulfide (ethylthio) moieties at C4 and C9 positions makes NSC 620479 a unique precursor for sequential or simultaneous oxidation to mono-sulfoxide, di-sulfoxide, or mixed sulfoxide/sulfone derivatives. The Santelli-Rouvier et al. (2004) study established that sulfide-to-sulfoxide conversion in acridine thioethers yields a 5- to 10-fold increase in antiproliferative activity in NCI-60 screening [1]. No aminoalkyl-bearing 1-nitroacridine offers this oxidation-based activity modulation capability. Researchers developing acridine-based cytotoxins with tunable potency should prioritize NSC 620479 over C9-aminoalkyl analogs for oxidation-state SAR studies.

Metabolic Pathway Divergence Studies: Thioether Oxidation vs. Aminoalkyl Conjugation

The well-characterized GSH conjugation pathway of C9-aminoalkyl 1-nitroacridines (C-857, C-1748) mediated by hGSTM1-1 [2] provides a defined comparator system for studying the alternative metabolic fate of thioether-bearing 1-nitroacridines. NSC 620479, with its dual ethylthio groups and zero hydrogen-bond donor capacity, is predicted to undergo thioether sulfur oxidation rather than GSH conjugation at the acridine core [3]. This compound therefore serves as a valuable tool for comparative drug metabolism studies aimed at understanding how C9-substituent chemistry dictates metabolic clearance routes in the 1-nitroacridine pharmacophore.

DNA-Intercalation Mode Analysis: Non-H-Bond-Donor 1-Nitroacridine

All clinically studied 1-nitroacridine DNA intercalators (nitracrine, C-857, C-1748) possess at least one hydrogen-bond donor on their C9 side chain, which participates in secondary DNA interactions within the intercalation site [4]. NSC 620479, with zero H-bond donors and two hydrophobic ethylthio substituents, provides a unique probe for dissecting the contribution of C9-side-chain hydrogen bonding to DNA-binding affinity, sequence selectivity, and interstrand cross-link formation efficiency. Procurement of NSC 620479 for biophysical DNA-binding studies (e.g., SPR, ITC, fluorescence titration) enables direct isolation of the thioether-specific binding mode from confounding H-bond effects present in all aminoalkyl analogs.

Electrochemical and Redox Probing of the 1-Nitroacridine Core with Sulfur Substituents

The electrochemical oxidation of thioacridines has been quantitatively characterized as a model of metabolic degradation, with E1/2 values correlated to substituent constants for 13 9-(alkylthio)acridines [3]. NSC 620479 extends this paradigm to a 1-nitro-bearing, dual-thioether system, enabling comparative voltammetric studies of how the electron-withdrawing 1-nitro group modulates thioether oxidation potentials at C4 vs. C9. Additionally, the one-electron reduction potential of the 1-nitro group — a critical determinant of hypoxia-selective cytotoxicity in nitroacridines (E(1) range -376 to -257 mV for known nitroacridines) [5] — can be studied in the context of electron-donating ethylthio substituents, which are predicted to lower the nitro group reduction potential relative to unsubstituted or aminoalkyl-bearing analogs.

Application
Selection Property
Validation Focus
Oxidation-state SAR studies
Dual thioether oxidation precursor
Sulfide-to-sulfoxide activity modulation review
Metabolic pathway comparison
Thioether vs. aminoalkyl metabolic route
GSH conjugation vs. sulfur oxidation context
DNA intercalation mode analysis
Non-H-bond-donor 1-nitroacridine probe
Binding mode without HBD contributions
Electrochemical redox probing
1-Nitroacridine with sulfur substituents
Nitro reduction potential and thioether oxidation
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